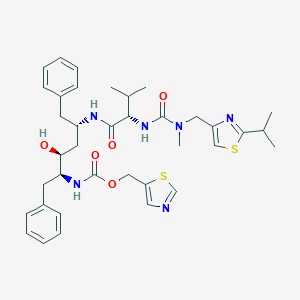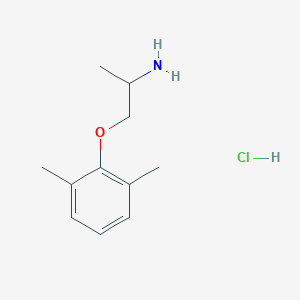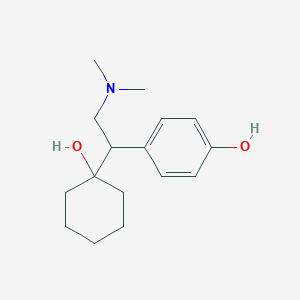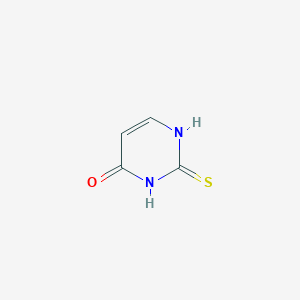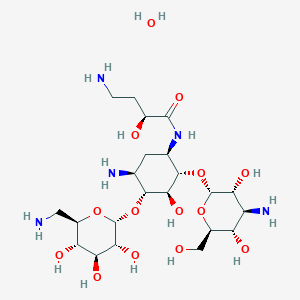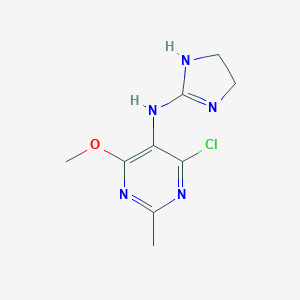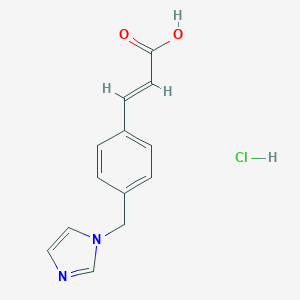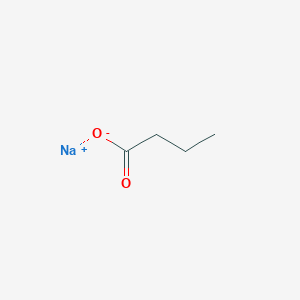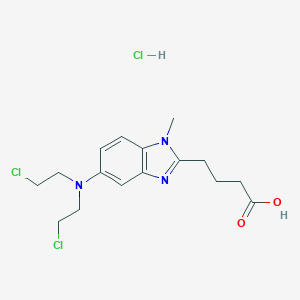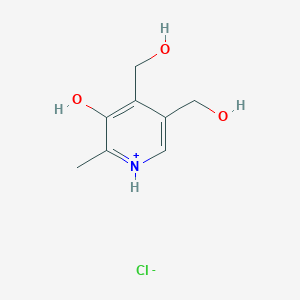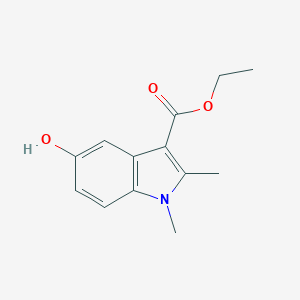
Mecarbinato
Descripción general
Descripción
El Mecarbinato, también conocido como 1,2-dimetil-5-hidroxiindol-3-carboxilato de etilo, es un compuesto químico con la fórmula molecular C13H15NO3 y un peso molecular de 233,26 g/mol . Se utiliza principalmente como intermedio químico en la síntesis de diversos agentes farmacéuticos, incluidos los fármacos antivirales .
Aplicaciones Científicas De Investigación
Mecarbinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of antiviral drugs, such as arbidol hydrochloride.
Industry: Mecarbinate is used in the production of dyes and pigments due to its stable indole structure.
Mecanismo De Acción
El Mecarbinato ejerce sus efectos principalmente a través de su función como intermedio en la síntesis de principios farmacéuticos activos. Por ejemplo, en el caso de los fármacos antivirales, los derivados del this compound inhiben la replicación viral al dirigirse a enzimas y proteínas virales específicas . Los objetivos moleculares y las vías implicadas incluyen la inhibición de las enzimas ARN polimerasa y proteasa virales .
Compuestos similares:
Dimecarbin: Otro derivado de indol con propiedades antivirales similares.
5-hidroxi-1,2-dimetilindol-3-carboxilato de etilo: Un análogo estructural cercano utilizado en aplicaciones similares.
Singularidad: El this compound es único debido a su patrón de sustitución específico en el anillo de indol, que le confiere propiedades químicas y biológicas distintas. Su capacidad para servir como un intermedio versátil en la síntesis de diversos productos farmacéuticos lo diferencia de otros compuestos similares .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: El Mecarbinato se puede sintetizar mediante varios métodos. Un método común implica la esterificación del ácido 5-hidroxi-1,2-dimetilindol-3-carboxílico con etanol en presencia de un catalizador . La reacción suele tener lugar en condiciones de reflujo con un catalizador ácido como el ácido sulfúrico o el ácido clorhídrico.
Métodos de producción industrial: En entornos industriales, la producción de this compound a menudo implica el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento constantes del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la pureza del producto final .
3. Análisis de las reacciones químicas
Tipos de reacciones: El this compound se somete a diversas reacciones químicas, entre ellas:
Oxidación: El this compound puede oxidarse para formar quinonas correspondientes.
Reducción: La reducción del this compound puede producir derivados de hidroxiindol.
Sustitución: El this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo éster.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de indol, que son intermedios valiosos en la síntesis farmacéutica .
4. Aplicaciones de la investigación científica
El this compound tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Medicina: Sirve como intermedio en la síntesis de fármacos antivirales, como el clorhidrato de arbidol.
Análisis De Reacciones Químicas
Types of Reactions: Mecarbinate undergoes various chemical reactions, including:
Oxidation: Mecarbinate can be oxidized to form corresponding quinones.
Reduction: Reduction of mecarbinate can yield hydroxyindole derivatives.
Substitution: Mecarbinate can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various indole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Comparación Con Compuestos Similares
Dimecarbin: Another indole derivative with similar antiviral properties.
Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate: A close structural analog used in similar applications.
Uniqueness: Mecarbinate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals sets it apart from other similar compounds .
Propiedades
IUPAC Name |
ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBNTDMBGXAOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046289 | |
| Record name | Mecarbinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15574-49-9 | |
| Record name | Mecarbinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15574-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecarbinate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mecarbinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECARBINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z927X3UJ2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the content of Mecarbinate, and what are their advantages?
A1: Two primary methods are employed for determining Mecarbinate content: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) [, ].
- HPLC: This method utilizes a Kromasil C18 column with a specific mobile phase and detection wavelength. It offers high accuracy, simplicity, and stability, making it suitable for quality control during Mecarbinate production [].
- TLC: This method employs a silica gel GF254 thin-layer plate with a dichloromethane and methanol mixture as the developing agent. While offering a simple and rapid determination endpoint, it serves as a valuable tool for quick assessments during the production process [].
Q2: What is the optimal synthetic route for Mecarbinate, and what factors influence its yield and purity?
A2: Mecarbinate synthesis is achieved using 3-Methyl amino-2-acid ethyl ester and p-benzoquinone as starting materials with zinc chloride as a catalyst in dichloroethane []. Orthogonal design experiments revealed optimal process parameters: a reaction time of 1-2 hours, a temperature of 55°C, and specific molar ratios for the reactants and catalyst []. These optimized conditions result in an 85% yield of Mecarbinate with a purity exceeding 98% [].
Q3: What are the therapeutic benefits of combining Mecarbinate with Hydrochlorothiazide in treating primary hypertension?
A3: Clinical studies investigated the combined effect of Mecarbinate (Telmisartan) and Hydrochlorothiazide on patients with mild to moderate primary hypertension []. The combination therapy demonstrated a statistically significant improvement in blood pressure reduction compared to Mecarbinate alone []. This synergistic effect highlights the potential of combination therapy in managing hypertension effectively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



